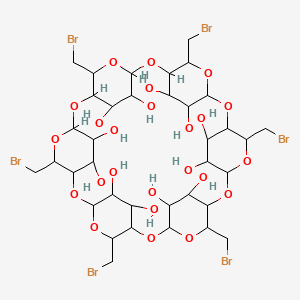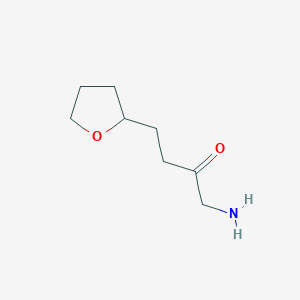![molecular formula C20H30N8O5 B12103304 5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide](/img/structure/B12103304.png)
5-carbamimidamido-2-({1-[2-(methylamino)acetyl]pyrrolidin-2-yl}formamido)-N-(4-nitrophenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sar-Pro-Arg-pNA is a synthetic peptide that serves as a chromogenic substrate for α-thrombin. This compound is widely used in scientific research due to its ability to test α-thrombin activity. The molecular formula of Sar-Pro-Arg-pNA is C20H30N8O5, and it has a molecular weight of 462.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Sar-Pro-Arg-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain. The process begins with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups are then removed, and the process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
In industrial settings, the production of Sar-Pro-Arg-pNA involves automated peptide synthesizers that can efficiently carry out the coupling and deprotection steps. These machines are capable of producing large quantities of the peptide with high purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .
化学反应分析
Types of Reactions
Sar-Pro-Arg-pNA primarily undergoes hydrolysis reactions when exposed to α-thrombin. The hydrolysis of the peptide bond between the arginine and p-nitroaniline (pNA) residues results in the release of pNA, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH (around 7.4). The presence of α-thrombin is essential for the reaction to occur. The reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the release of pNA .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released from the peptide chain. The remaining peptide fragment, Sar-Pro-Arg, is also formed as a result of the reaction .
科学研究应用
Sar-Pro-Arg-pNA is widely used in various fields of scientific research due to its unique properties. Some of its applications include:
作用机制
Sar-Pro-Arg-pNA exerts its effects by serving as a substrate for α-thrombin. The enzyme recognizes the peptide sequence and cleaves the peptide bond between the arginine and p-nitroaniline residues. This cleavage results in the release of pNA, which can be detected spectrophotometrically. The molecular targets of Sar-Pro-Arg-pNA are the active sites of α-thrombin and other serine proteases that can recognize and cleave the peptide sequence .
相似化合物的比较
Sar-Pro-Arg-pNA is unique due to its specific peptide sequence and its ability to serve as a chromogenic substrate for α-thrombin. Similar compounds include other chromogenic substrates for serine proteases, such as:
Boc-Val-Pro-Arg-pNA: Another chromogenic substrate for α-thrombin with a different peptide sequence.
Z-Gly-Gly-Arg-pNA: A substrate used to study the activity of other serine proteases.
Ac-Ile-Glu-Gly-Arg-pNA: A substrate used in the study of coagulation enzymes.
These compounds share similar properties with Sar-Pro-Arg-pNA but differ in their peptide sequences and specificities for different enzymes.
属性
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
